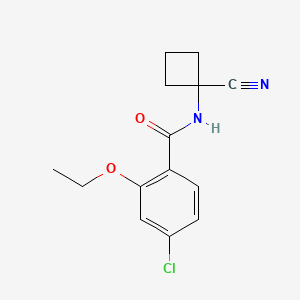
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide, also known as ABT-639, is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide reduces the influx of calcium ions into neurons, leading to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia and astrocytes. 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has also been shown to reduce the expression of genes involved in pain signaling and to reduce the activity of nociceptive neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has several advantages for lab experiments, including its high selectivity for T-type calcium channels and its ability to penetrate the blood-brain barrier. However, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects on T-type calcium channels.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide. One area of interest is the potential use of 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide in the treatment of neuropathic pain, epilepsy, and hypertension. Another area of interest is the development of more selective and potent T-type calcium channel blockers. Additionally, further studies are needed to better understand the mechanisms of action of 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide is a selective T-type calcium channel blocker that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential applications of 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide.
Métodos De Síntesis
The synthesis of 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide involves a multi-step process that starts with the reaction of 4-chloro-2-ethoxybenzoic acid with thionyl chloride to form 4-chloro-2-ethoxybenzoyl chloride. This intermediate is then reacted with 1-cyanocyclobutane in the presence of triethylamine to form 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, epilepsy, and hypertension. In preclinical studies, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has shown promising results in reducing neuropathic pain, seizures, and blood pressure. 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide has also been shown to have anti-inflammatory and anti-nociceptive effects.
Propiedades
IUPAC Name |
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-2-19-12-8-10(15)4-5-11(12)13(18)17-14(9-16)6-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMBNFQQFNTLBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)NC2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)
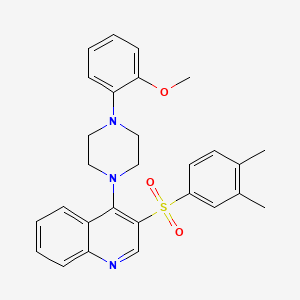
![8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2414580.png)
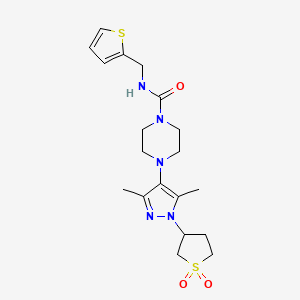
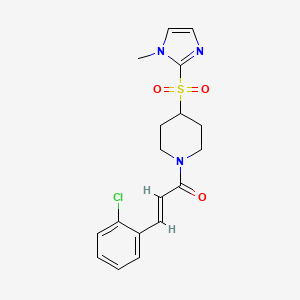
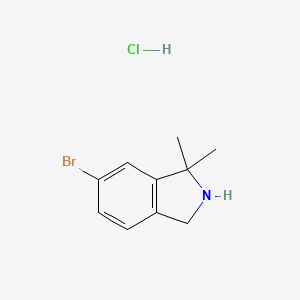
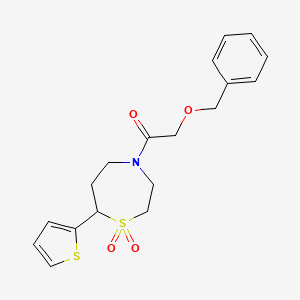

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2414587.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)
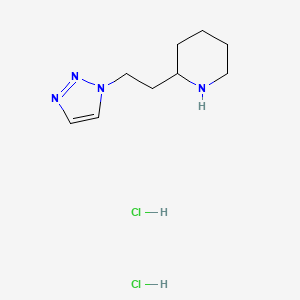
![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)